molecular formula C14H18O2S B14632816 4-Butyl-3-(phenylsulfanyl)oxolan-2-one CAS No. 54145-00-5

4-Butyl-3-(phenylsulfanyl)oxolan-2-one

Cat. No.: B14632816
CAS No.: 54145-00-5
M. Wt: 250.36 g/mol
InChI Key: PVONFWOFUIZNLW-UHFFFAOYSA-N
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Description

4-Butyl-3-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a butyl group attached to the fourth carbon, a phenylsulfanyl group attached to the third carbon, and an oxolan-2-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the reaction of a butyl-substituted oxirane with a phenylthiol under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolan-2-one structure. Common reagents used in this synthesis include butyl oxirane, phenylthiol, and a suitable acid or base catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.

    Substitution: The butyl and phenylsulfanyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan-2-one ring structure may also play a role in its binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    4-Butyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.

Uniqueness

4-Butyl-3-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both a butyl group and a phenylsulfanyl group attached to the oxolan-2-one ring

Properties

CAS No.

54145-00-5

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

4-butyl-3-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C14H18O2S/c1-2-3-7-11-10-16-14(15)13(11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3

InChI Key

PVONFWOFUIZNLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(=O)C1SC2=CC=CC=C2

Origin of Product

United States

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